3-Feruloyl-1-Sinapoyl sucrose
Overview
Description
3-Feruloyl-1-Sinapoyl sucrose: is a glycoside compound isolated from the plant Polygala chamaebuxus . It is known for its unique structure, which includes ferulic acid and sinapic acid moieties attached to a sucrose backbone.
Mechanism of Action
Target of Action
3-Feruloyl-1-Sinapoyl sucrose is a glycoside isolated from the aerial parts of Polygala chamaebuxus The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a glycoside, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Feruloyl-1-Sinapoyl sucrose typically involves the esterification of sucrose with ferulic acid and sinapic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. For instance, the reaction may be carried out in the presence of a base such as pyridine, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced on a larger scale using biotechnological methods, such as the use of enzyme-catalyzed reactions. These methods are more environmentally friendly and can yield higher purity products .
Chemical Reactions Analysis
Types of Reactions
3-Feruloyl-1-Sinapoyl sucrose undergoes various chemical reactions, including:
Oxidation: The ferulic acid and sinapic acid moieties can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups on the sucrose backbone can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are employed for acetylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of ferulic acid and sinapic acid.
Substitution: Acetylated derivatives of this compound.
Scientific Research Applications
3-Feruloyl-1-Sinapoyl sucrose has several scientific research applications:
Chemistry: Used as a model compound to study glycoside reactions and esterification processes.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
3,6-O-Diferuloyl sucrose: Another glycoside with similar antioxidant properties.
3-O-Feruloyl sucrose: A simpler derivative with only one ferulic acid moiety.
Sinapoyl sucrose: Contains only sinapic acid moieties
Uniqueness
3-Feruloyl-1-Sinapoyl sucrose is unique due to the presence of both ferulic acid and sinapic acid moieties, which confer enhanced bioactivity compared to its simpler counterparts.
Properties
IUPAC Name |
[4-hydroxy-2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxymethyl]-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)23(14-35)50-33(31,51-32-30(43)29(42)27(40)22(13-34)48-32)15-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGNBKKPEPCPCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.